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1.0 Introduction

Canocapavir (formerly ZM-H1505R) is an investigational, orally bioavailable small molecule

being developed for the treatment of chronic hepatitis B virus (HBV) infection.[1] It belongs to a

class of antiviral agents known as Core protein Allosteric Modulators (CpAMs), specifically

classified as a Type II CpAM or Capsid Assembly Modulator-Empty (CAM-E).[2][3][4]

Structurally, Canocapavir is a novel pyrazole compound, distinguishing it from other CpAMs in

development.[1][4] Preclinical studies have demonstrated that Canocapavir is a potent and

pan-genotypic inhibitor of HBV replication, acting through a distinct mechanism that disrupts

the normal process of viral capsid assembly.[1][2][4] This document provides a comprehensive

overview of the preclinical pharmacology of Canocapavir, detailing its mechanism of action, in

vitro and in vivo activity, and the experimental protocols used for its evaluation.

2.0 Mechanism of Action

Canocapavir exerts its antiviral effect by targeting the HBV core protein (HBc), which is

essential for multiple stages of the viral lifecycle, including nucleocapsid assembly and genome

replication.[2][4]

Binding and Allosteric Modulation: Computational simulations and mutagenesis data suggest

that Canocapavir binds to a hydrophobic pocket at the interface between HBc dimers (the

"HAP" pocket).[2] This binding event strengthens the interaction between dimers.[2]
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Aberrant Capsid Assembly: As a Type II CpAM, Canocapavir does not prevent capsid

formation but rather accelerates the kinetics of assembly.[2][5] This rapid assembly process

occurs without the necessary packaging of the viral pregenomic RNA (pgRNA) and

polymerase, leading to the formation of "empty" capsids.[2][3][6] This action effectively

prevents the replication of the viral genome.[6]

Induction of Conformational Change: A key differentiator for Canocapavir is its ability to

induce a conformational change in the assembled capsid.[2][6] This allosteric effect exposes

the C-terminus of the HBc linker region on the capsid's exterior.[2][5]

Inhibition of Viral Particle Egress: The exposure of the HBc linker region interferes with the

interaction between the core protein and the HBV large surface protein.[6] This disruption

results in a marked reduction in the production and secretion of empty, genome-free virions.

[2][6] Canocapavir has also been shown to reduce the egress of naked capsids.[5][6]

This dual mechanism—forcing the formation of non-functional empty capsids and inhibiting the

egress of viral particles—makes Canocapavir a mechanistically distinct antiviral agent.[2]

Caption: Canocapavir binds to the HBc dimer interface, leading to empty capsids and

inhibiting egress.

3.0 In Vitro Pharmacology

Antiviral Activity
Canocapavir demonstrates potent antiviral activity against HBV replication in various cell-

based assays.[1] It is effective against all major HBV genotypes tested.[1]

Parameter Cell Line / System Value Reference

EC50 HepG2.2.15 Cells 10 nM [1][7]

EC50
Primary Human

Hepatocytes (PHH)
12 nM [1]

Protein-Adjusted

EC50

(Used for clinical dose

comparison)
135 ng/mL [3][4][8]
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Cytotoxicity
Preclinical assessments indicate a favorable safety profile for Canocapavir, with low potential

for cellular toxicity in vitro.

Parameter Cell Line Value Reference

Cytotoxicity HepG2 Cells
Low cytotoxicity

observed
[5]

Note: While an MTT assay was performed, a specific CC50 value is not reported in the cited

literature. The selectivity index is therefore expected to be high.

Resistance Profile
In vitro studies have identified specific mutations in the HBV core protein that can confer

reduced susceptibility to Canocapavir. These mutations are primarily located at the dimer-

dimer interface.[2]

HBc Mutation Effect Reference

V124A
Resistant to Canocapavir-

induced capsid accumulation.
[2][5]

R127L
Confers resistance to the

capsid accumulation effect.
[2]

T128I

Diminishes the formation of

capsids in the presence of

Canocapavir.

[2]

P25S

Pre-existing mutation in a

clinical subject who did not

respond to treatment.

[3]

Interestingly, while the V124A mutant was resistant to capsid accumulation, Canocapavir could

still reduce the level of capsid-associated HBV DNA.[2]
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Key Experimental Protocols
In Vitro Antiviral Potency Assay (HepAD38 Model)
This protocol is used to determine the half-maximal effective concentration (EC50) of

Canocapavir.

Cell Culture: HepAD38 cells, which have a tetracycline-off inducible HBV replicon, are

maintained in DMEM supplemented with 10% fetal bovine serum and antibiotics.[5]

Induction of HBV Replication: To induce HBc expression and viral replication, tetracycline is

withdrawn from the culture medium.[5]

Compound Treatment: Immediately after tetracycline withdrawal, cells are treated with serial

dilutions of Canocapavir or a vehicle control.[2][5] The cells are incubated for a period of 2

to 6 days.[2]

Analysis of Intracellular HBV:

DNA Extraction: Cells are lysed, and intracellular capsids are isolated. Capsid-associated

HBV DNA is extracted and quantified using real-time PCR to determine the extent of

replication inhibition.[2][5]

Capsid Analysis (Particle Gel Assay): Intracellular capsids are separated by native

agarose gel electrophoresis.[2] The gel is then transferred to a membrane for

immunoblotting using an anti-HBc monoclonal antibody to visualize capsids.[2] A parallel

analysis using a DIG-labeled HBV-specific probe is performed to detect capsid-associated

nucleic acids.[2]

Data Analysis: The dose-response curve is plotted, and the EC50 value is calculated as the

drug concentration that inhibits HBV DNA replication by 50% compared to the mock-treated

control.[2]

Cytotoxicity Assay (MTT Assay)
This protocol assesses the general cytotoxicity of the compound.

Cell Seeding: HepG2 cells are seeded in 96-well plates and allowed to adhere overnight.[5]
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Compound Treatment: Cells are treated with the same concentrations of Canocapavir used

in the antiviral assay and incubated for a duration matching the efficacy experiment.[5]

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is

added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple

formazan crystals.

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

Absorbance Reading: The absorbance is measured on a plate reader at a specific

wavelength.

Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated

control cells. The 50% cytotoxic concentration (CC50) is calculated.
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In Vitro Antiviral Assay Workflow
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Caption: Workflow for determining the in vitro antiviral activity and mechanism of Canocapavir.

4.0 In Vivo Pharmacology

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b10857848?utm_src=pdf-body-img
https://www.benchchem.com/product/b10857848?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857848?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preclinical Efficacy
Preclinical studies demonstrated that Canocapavir effectively inhibited HBV replication in in

vivo models, supporting its progression into clinical development.[1][7] Specific quantitative

efficacy data from these animal models are not detailed in the reviewed literature.

Preclinical Safety and Toxicology
Canocapavir was evaluated in animal toxicity studies to establish its safety profile prior to first-

in-human trials. The compound was well-tolerated following oral administration.[1][7]

Parameter Species Dose(s) Result Reference

General

Tolerability

Sprague Dawley

(SD) Rat

100, 300, 1000

mg/kg

Well-tolerated,

no mortality or

treatment-related

adverse effects.

[1]

General

Tolerability
Beagle Dog

100, 300, 1000

mg/kg

Well-tolerated,

no mortality or

treatment-related

adverse effects.

[1]

NOAEL
Sprague Dawley

(SD) Rat
1000 mg/kg/day

No adverse

effects observed

at this dose.

[1]

NOAEL Beagle Dog 300 mg/kg/day

No adverse

effects observed

at this dose.

[1]

*NOAEL: No Observed Adverse Effect Level

Experimental Protocols
Animal Toxicity Study Design

Species Selection: Studies were conducted in two species, the Sprague Dawley rat and the

Beagle dog, as is standard for preclinical toxicology.[1]
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Dose Administration: Canocapavir was administered orally once daily.[1]

Dose Groups: Multiple dose groups were used, including low, mid, and high doses (100, 300,

and 1000 mg/kg), along with a control group.[1]

Monitoring: Animals were monitored for treatment-related mortality, clinical signs of toxicity,

changes in body weight, and other relevant parameters.

Endpoint Analysis: At the conclusion of the study, comprehensive pathological examinations

are typically performed to identify any target organ toxicity. The NOAEL is determined as the

highest dose at which no significant treatment-related adverse findings are observed.[1]

5.0 Conclusion

The preclinical data for Canocapavir characterize it as a potent HBV capsid assembly

modulator with a novel pyrazole structure.[1] Its unique dual mechanism of action, which

involves both the promotion of non-functional empty capsid formation and the inhibition of viral

particle egress via an allosteric effect, distinguishes it from other CpAMs.[2][6] Canocapavir
exhibits potent, pan-genotypic antiviral activity in vitro at nanomolar concentrations and has

demonstrated a favorable safety profile in preclinical toxicology studies.[1][2] These robust

preclinical findings have supported the successful advancement of Canocapavir into clinical

trials for the treatment of chronic hepatitis B.[2][6]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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